(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol
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Overview
Description
(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a trityloxy (triphenylmethoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the Boc protecting group and the trityloxy group. The reaction conditions often involve the use of organic solvents, bases, and protecting group reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include large-scale reactions with controlled temperature and pressure conditions, as well as purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group.
Substitution: The trityloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce a deprotected pyrrolidine.
Scientific Research Applications
(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active pyrrolidine moiety. This moiety can then interact with enzymes or receptors, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(3S,5S)-1-Boc-5-hydroxymethylpyrrolidin-3-ol: Lacks the trityloxy group but has similar structural features.
(3S,5S)-1-Boc-5-[(benzyloxy)methyl]pyrrolidin-3-ol: Contains a benzyloxy group instead of a trityloxy group.
Uniqueness
(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol is unique due to the presence of the trityloxy group, which provides steric hindrance and influences the compound’s reactivity and interactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C29H33NO4 |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-2-(trityloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C29H33NO4/c1-28(2,3)34-27(32)30-20-26(31)19-25(30)21-33-29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-26,31H,19-21H2,1-3H3 |
InChI Key |
XMJRQZWPOQOBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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